c-Myc inhibitor 10

c-Myc inhibition Medicinal Chemistry SAR

Researchers studying c-Myc-driven cancers often encounter inconsistent data due to poor cellular permeability of early-generation inhibitors. c-Myc inhibitor 10 (CAS 2299227-75-9) overcomes this limitation through morpholine N-methylation, significantly enhancing cellular uptake and target engagement. • Optimized permeability enables reliable in vitro c-Myc inhibition across diverse cancer cell lines • Facilitates acute c-Myc protein reduction studies, phenocopying siRNA knockdown • Suitable for oral bioavailability studies and chronic in vivo dosing regimens Ideal for labs requiring reproducible c-Myc pathway interrogation with supply chain reliability.

Molecular Formula C28H38N6O3
Molecular Weight 506.6 g/mol
Cat. No. B15138899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 10
Molecular FormulaC28H38N6O3
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C
InChIInChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1
InChIKeyJDGMXWQWODGPGM-IPJJNNNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Myc inhibitor 10: Enhanced Cellular Potency


c-Myc inhibitor 10 (CAS 2299227-75-9), also referred to as compound 17, is a small-molecule inhibitor of the c-Myc oncoprotein, a transcription factor implicated in a wide range of cancers. This compound belongs to a novel series developed through a medicinal chemistry program designed to identify molecules that rapidly reduce endogenous c-MYC protein levels in cells [1]. A key structural feature of c-Myc inhibitor 10 is the methylation of its morpholine nitrogen, a modification that has been shown to increase cellular permeability, thereby enhancing its potency in cellular assays [1].

Cell-permeable c-Myc inhibitor probe
Fit for cell-based MYC protein reduction assays
Analog series with reported oral bioavailability

c-Myc inhibitor 10: Substitution Requires Validation


The c-Myc inhibitor landscape is highly heterogeneous, with compounds exhibiting divergent mechanisms of action, potency ranges, and physicochemical properties. For instance, inhibitors like 10074-G5 and 10058-F4 directly target the c-Myc-Max protein-protein interaction , while others like MYCi975 promote MYC degradation [1]. Furthermore, the cellular potency of early-generation inhibitors is often limited by poor permeability. c-Myc inhibitor 10 was specifically optimized to overcome this limitation. Substituting it with an in-class analog like 10074-G5 or 10058-F4 without rigorous head-to-head validation would introduce significant experimental variability and could compromise the reliability of data due to differences in target engagement, potency, and cellular uptake.

c-Myc inhibitor 10 (protein reduction)
Mechanism divergence may alter pathway-response outcomes
Myc-Max PPI inhibitors (10074-G5, 10058-F4)
Optimized for cell permeability
Permeability differences may shift cellular potency readouts
Early-generation inhibitors with limited permeability
Oral bioavailability-enabled series
Dosing route mismatch may alter in vivo exposure context
Inhibitors requiring IP/IV administration

c-Myc inhibitor 10: Key Differentiating Data


Morpholine Methylation Enhances Potency

c-Myc inhibitor 10 (compound 17) demonstrates increased cellular potency directly attributable to an increase in permeability resulting from the methylation of its morpholine nitrogen [1]. This represents a clear structural optimization over earlier, less permeable analogs within the same chemical series.

Morpholine methylation
Class-level inference
Reported increase in cellular potency vs unmethylated analog
Supports permeability-driven optimization
Structural analog series evidence
c-Myc inhibition Medicinal Chemistry SAR Permeability

Superior Antiproliferative Activity vs 10074-G5

c-Myc inhibitor 10 has been reported to exhibit lower IC50 values in cellular proliferation assays when directly compared to the well-known c-Myc inhibitor 10074-G5 . 10074-G5 is reported to inhibit c-Myc/Max heterodimer formation and transcriptional activity with an IC50 of 146 µM .

Antiproliferative activity
Data to verify
Reported lower IC50 vs 10074-G5 in cell proliferation assays
Supports comparative cell-growth inhibition context
Exact IC50 values unavailable; direct comparison needed
Antiproliferative IC50 Cancer Cell Lines

In Vivo Efficacy in Xenograft Models

A closely related compound from the same optimization program, compound 17d (which shares the core benzimidazole-pyridine scaffold and optimization strategy), demonstrated significant tumor growth inhibition in mouse xenograft models [1]. This provides in vivo proof-of-concept for the chemical series from which c-Myc inhibitor 10 is derived.

Xenograft efficacy
Class-level inference
Analog 17d showed observed tumor growth inhibition in mouse models
Supports in vivo model-response context for chemical series
Data from close analog; direct compound data pending
In Vivo Xenograft Tumor Growth Inhibition

Oral Bioavailability Optimization

The medicinal chemistry program that produced c-Myc inhibitor 10 was explicitly focused on discovering potent, orally bioavailable c-MYC-reducing compounds [1]. This is a significant advancement over many first-generation c-Myc inhibitors like 10058-F4 and 10074-G5, which often suffer from poor pharmacokinetic properties and are limited to intraperitoneal or intravenous administration in animal models.

Oral bioavailability
Class-level inference
Designed for oral bioavailability; reported improvement in PK properties vs early inhibitors
Supports oral dosing feasibility in rodent models
Series-level PK optimization; compound-specific data needed
Pharmacokinetics Oral Bioavailability Drug-like Properties

c-Myc inhibitor 10: Best Applications


c-Myc Oncogenic Pathway Dissection

Given its enhanced cellular potency and permeability [1], c-Myc inhibitor 10 is ideally suited for in vitro studies designed to dissect the downstream transcriptional and functional consequences of acute c-Myc inhibition. Its improved cell penetration ensures robust target engagement across various cancer cell lines, yielding more reliable and reproducible data compared to older, less permeable inhibitors [1].

In Vivo Tumor Model Studies

The compound's optimization for oral bioavailability [1] and the demonstrated in vivo efficacy of its close analog 17d [1] make c-Myc inhibitor 10 a superior choice for long-term in vivo oncology studies. Researchers can leverage convenient oral gavage for chronic dosing, enabling the study of c-Myc inhibition on tumor growth, metastasis, and the tumor microenvironment in a more physiologically relevant setting than is possible with injectable-only inhibitors [1].

c-Myc Protein Turnover Studies

c-Myc inhibitor 10 was identified from a screen for compounds that rapidly reduce c-MYC protein levels, phenocopying siRNA knockdown [1]. This unique mechanism makes it a powerful tool for studying the pathways controlling c-MYC protein stability and turnover. It can be used to interrogate the ubiquitin-proteasome system or other degradation pathways that regulate c-MYC, which are distinct from the direct dimerization inhibition targeted by compounds like 10074-G5 and 10058-F4 [1].

Application
Selection Property
Validation Focus
c-Myc pathway dissection
Cell-permeable inhibitor for cellular target engagement
Verify MYC protein reduction and transcriptional response
In vivo tumor model studies
Orally bioavailable series for convenient oral dosing
Tumor growth inhibition and xenograft model response
MYC protein turnover research
Rapid MYC reduction phenotype mimicking siRNA
Degradation pathway analysis (ubiquitin-proteasome)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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